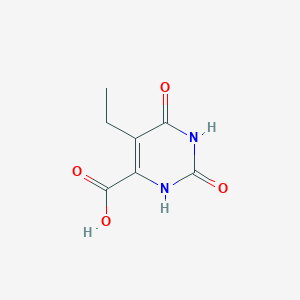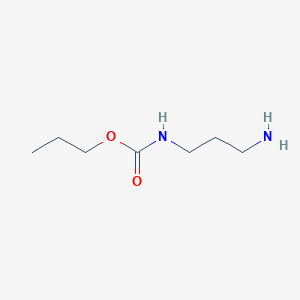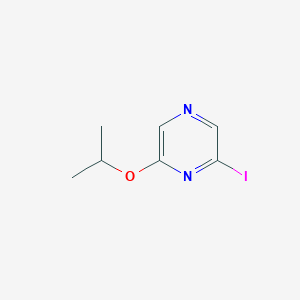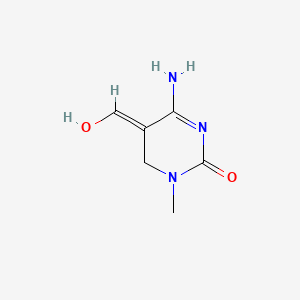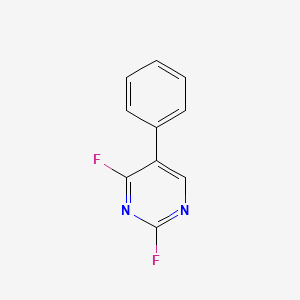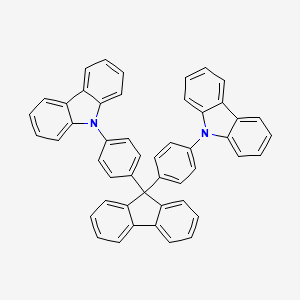
9,9'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole): is an organic compound known for its unique structure and properties It consists of a fluorene core with two phenylene groups, each linked to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) typically involves a multi-step organic synthesis process. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate reagents.
Attachment of Phenylene Groups: The phenylene groups are introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene.
Introduction of Carbazole Moieties: The final step involves the attachment of carbazole groups to the phenylene rings through a Buchwald-Hartwig amination reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moieties, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the fluorene core, converting it to dihydrofluorene derivatives.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products:
Oxidation: Carbazole-quinone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted phenylene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Polymer Science: It is incorporated into polymers to enhance their thermal stability and mechanical properties.
Biology and Medicine:
Drug Delivery: Research is ongoing to explore its potential as a carrier for drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry:
Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) exerts its effects is primarily through its interaction with electronic and molecular systems. The fluorene core provides a rigid and planar structure, facilitating efficient electron transport. The carbazole moieties contribute to the compound’s ability to participate in π-π stacking interactions, enhancing its stability and performance in electronic applications.
Molecular Targets and Pathways:
Electron Transport Pathways: The compound acts as an electron transport material in OLEDs and OPVs, facilitating the movement of electrons through the device.
π-π Stacking Interactions: The carbazole groups enable strong π-π interactions, which are crucial for the formation of stable molecular assemblies in various applications.
Comparison with Similar Compounds
- 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)
- 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)
- 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)
Comparison:
- Structural Uniqueness: The presence of both fluorene and carbazole moieties in a single molecule provides a unique combination of rigidity and electronic properties, making it distinct from other compounds with only one of these components.
- Performance in Electronic Devices: Compared to similar compounds, 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) exhibits superior electron transport and stability, making it highly desirable for use in advanced electronic applications.
Properties
Molecular Formula |
C49H32N2 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
9-[4-[9-(4-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole |
InChI |
InChI=1S/C49H32N2/c1-7-19-43-37(13-1)38-14-2-8-20-44(38)49(43,33-25-29-35(30-26-33)50-45-21-9-3-15-39(45)40-16-4-10-22-46(40)50)34-27-31-36(32-28-34)51-47-23-11-5-17-41(47)42-18-6-12-24-48(42)51/h1-32H |
InChI Key |
GFEWJHOBOWFNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
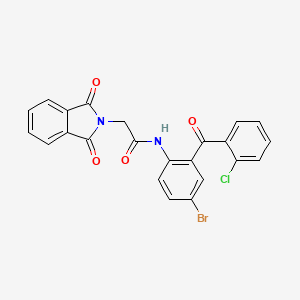
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
